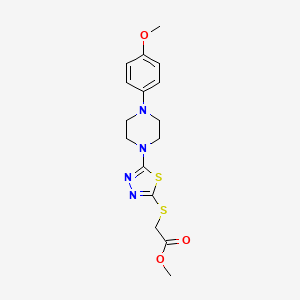
Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol. For example, a compound with a 1,2,4-triazole and piperazine structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include aminomethylation reactions . For instance, a compound was obtained in good yield by aminomethylation reaction of a 1,2,4-triazole derivative with a bromophenyl piperazine and formaldehyde .科学的研究の応用
Synthesis and Characterization
The synthesis of novel compounds containing the 1,3,4-thiadiazole amide and piperazine structures, including variations similar to the chemical , has been a significant area of research. These compounds are synthesized through various chemical reactions, starting from base materials such as aminothiourea and carbon disulfide, and characterized using techniques like NMR, IR, ESI-MS, and elemental analysis. Such compounds have shown promising inhibitory effects against specific pathogens and demonstrated potential antiviral activity against tobacco mosaic virus at certain concentrations (Xia, 2015).
Biological Activities
The exploration of biological activities is a significant application area. Compounds synthesized from 1,3,4-thiadiazole with piperazine moieties have been evaluated for their potential antibacterial, antifungal, and nematicidal activities. For instance, certain derivatives have shown excellent antibacterial and antifungal activities, surpassing standard drugs in some cases. Additionally, novel oxadiazole derivatives containing the 1,3,4-thiadiazole amide group have been synthesized, revealing good nematicidal activity against specific nematodes, highlighting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial and Anticancer Potential
The antimicrobial activities of synthesized derivatives have been a focal point, with several compounds demonstrating significant effects against a variety of microorganisms. Some compounds have been found to possess both antibacterial and antifungal spectra, indicating their potential as broad-spectrum antimicrobial agents. Furthermore, the anticancer potential of these derivatives, especially against specific cancer cell lines, has been explored, revealing promising results that warrant further investigation (Sharma, Kumar, & Pathak, 2014).
作用機序
Target of action
Compounds containing a piperazine moiety, like the one in “Methyl 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate”, are known to interact with various targets in the body. For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the enzyme’s activity or modulate the receptor’s function .
Biochemical pathways
The inhibition of acetylcholinesterase by piperazine derivatives can increase acetylcholine levels, affecting various biochemical pathways related to cholinergic transmission .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, are generally well absorbed and distributed in the body .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. In the case of acetylcholinesterase inhibitors, the increased acetylcholine levels can enhance cholinergic transmission .
Safety and Hazards
将来の方向性
The future directions for research on similar compounds often involve further exploration of their potential therapeutic effects. For instance, compounds with a 1,2,4-triazole and piperazine structure have been studied for their potential as acetylcholinesterase inhibitors, with implications for the treatment of Alzheimer’s disease .
特性
IUPAC Name |
methyl 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-22-13-5-3-12(4-6-13)19-7-9-20(10-8-19)15-17-18-16(25-15)24-11-14(21)23-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJAOSLBQYTQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

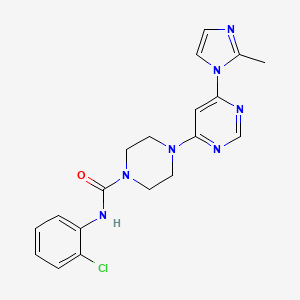
![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)
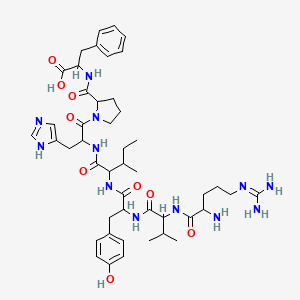
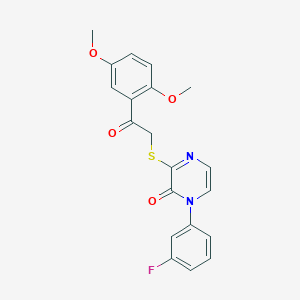
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)
![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)

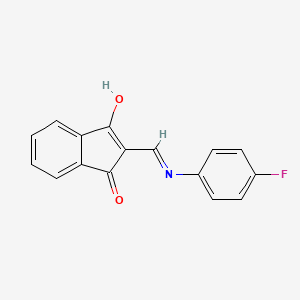
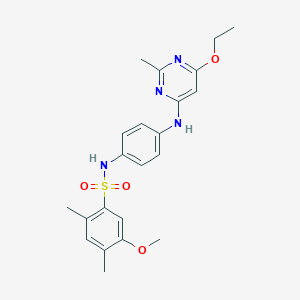
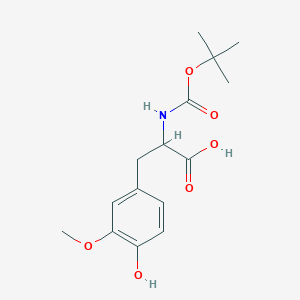
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)